2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenoxy group, a piperazine ring, and a methylsulfanylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone. The final step involves the reaction of this intermediate with 4-(methylsulfanyl)benzyl chloride under appropriate conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone: Lacks the methylsulfanylbenzyl group.
4-(2-Chlorobenzyl)piperazin-1-yl derivatives: Similar piperazine core but different substituents.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Different core structure but similar piperazine moiety.
Uniqueness
2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone is unique due to the presence of the methylsulfanylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H23ClN2O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2S/c1-26-19-8-2-16(3-9-19)14-22-10-12-23(13-11-22)20(24)15-25-18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3 |
InChI Key |
FICGCDWTHKPIRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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